molecular formula C16H25NO3 B2459146 Benzyl (8-hydroxyoctyl)carbamate CAS No. 134477-39-7

Benzyl (8-hydroxyoctyl)carbamate

Cat. No. B2459146
M. Wt: 279.38
InChI Key: CUNSRDNJMLJVKI-UHFFFAOYSA-N
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Description

Benzyl (8-hydroxyoctyl)carbamate, also known as BHOC, is a white crystalline powder. It belongs to the class of carbamate compounds. The compound can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

The synthesis of Benzyl (8-hydroxyoctyl)carbamate involves two stages . In the first stage, 8-aminooctan-1-ol reacts with methanol and sodium tetrahydroborate at 20°C for 1 hour in an inert atmosphere . In the second stage, the product from the first stage reacts with benzyl chloroformate in the presence of sodium hydrogencarbonate in water-d2 at 0 - 20°C for 16 hours .


Molecular Structure Analysis

The molecular formula of Benzyl (8-hydroxyoctyl)carbamate is C16H25NO3 . It contains a total of 45 atoms; 25 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight is 279.38 .


Chemical Reactions Analysis

Carbamates, including Benzyl (8-hydroxyoctyl)carbamate, can be formed from the reaction of chloroformates and amines . They can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Physical And Chemical Properties Analysis

Benzyl (8-hydroxyoctyl)carbamate is a powder with a melting point of 87-88°C . It is stored at room temperature .

Scientific Research Applications

Antibacterial Agents

Benzyl carbamates, such as (3-benzyl-5-hydroxyphenyl)carbamates, have been studied for their potential as antibacterial agents. They exhibit potent inhibitory activity against Gram-positive bacteria, including sensitive and drug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. These compounds are noted for their ineffectiveness against Gram-negative bacteria and share a mechanism of action similar to vancomycin, targeting the bacterial cell wall (Liang et al., 2020).

Organic Synthesis and Catalysis

Benzyl carbamates are used in organic synthesis, particularly in intramolecular hydrofunctionalization of allenes. For instance, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate was utilized in Au(I)-catalyzed reactions, demonstrating their versatility in forming various compounds including piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).

Hydro-Lipophilic Properties

The hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides have been investigated for their expected anticholinesterase and anti-inflammatory activity. These properties significantly influence the biological activity of compounds, and the study focused on understanding the correlations between the chemical structure and lipophilicity (Jankech et al., 2020).

Enzyme Inhibition

Several benzyl carbamates have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase and acetylcholine esterase enzymes. These carbamates have shown potent inhibition at low nanomolar levels, suggesting their potential in therapeutic applications, such as in the treatment of Alzheimer’s disease (Yılmaz et al., 2016).

Prodrug Development

Benzyl carbamates have been explored in the development of prodrugs for dopaminergic compounds. The study focused on protecting parent phenols against first-pass metabolism and found that N,N-disubstituted carbamates are stable and effective in this regard (Hansen et al., 1991).

Antitubercular Agents

Certain benzyl carbamates, specifically 3-benzyl-5-hydroxyphenyl carbamates, have shown significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds have been highlighted for their potential as new antitubercular agents with good in vitro and in vivo efficacy (Cheng et al., 2019).

Safety And Hazards

The safety information for Benzyl (8-hydroxyoctyl)carbamate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

A recent study examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents . The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds . This research could provide insights for future directions in the study and application of Benzyl (8-hydroxyoctyl)carbamate.

properties

IUPAC Name

benzyl N-(8-hydroxyoctyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNSRDNJMLJVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (8-hydroxyoctyl)carbamate

CAS RN

134477-39-7
Record name benzyl N-(8-hydroxyoctyl)carbamate
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Citations

For This Compound
1
Citations
M Borgini, F Orofino, GI Truglio, L Balestri… - Arkivoc, 2019 - pdfs.semanticscholar.org
Systemic fungal infections are, nowadays, of crucial importance and, thus, in the last decade, we explored the great potential of natural and synthetic guanylated compounds, a great …
Number of citations: 4 pdfs.semanticscholar.org

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